molecular formula C15H26O B8314776 2-Cyclopentadecenone

2-Cyclopentadecenone

Cat. No. B8314776
M. Wt: 222.37 g/mol
InChI Key: LLWGDNREPDWSRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07592463B2

Procedure details

As may be seen in the table, cyclopentenone and cyclohexanone provided for modest enantiocontrol (12-15:1 endo:exo, 48-63% ee, 81% yield), while cycloheptenone (n=2), cyclooctenone (n=3), and (E) cyclopentadecene-2-one (n=10) were found to be highly enantioselective (entries 3-5, 5-18:1 endo:exo, 90-93% ee, 83-88% yield). Cyclopentenone (n=0, entry 1) and cyclohexanone (n=1, entry 2) were found to be somewhat less enantioselective.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:6])[CH2:5][CH2:4][CH:3]=[CH:2]1.[C:7]1(=[O:13])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1>>[C:1]1(=[O:6])[CH2:5][CH2:4][CH2:3][CH2:2][CH:8]=[CH:7]1.[C:7]1(=[O:13])[CH2:2][CH2:1][CH2:8][CH2:9][CH2:10][CH:11]=[CH:12]1.[CH:5]1[C:1](=[O:6])[CH2:5][CH2:1][CH2:2][CH2:3][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:7][CH2:2][CH2:3][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=CCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(C=CCCCC1)=O
Name
Type
product
Smiles
C1(C=CCCCCC1)=O
Name
Type
product
Smiles
C=1C(CCCCCCCCCCCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07592463B2

Procedure details

As may be seen in the table, cyclopentenone and cyclohexanone provided for modest enantiocontrol (12-15:1 endo:exo, 48-63% ee, 81% yield), while cycloheptenone (n=2), cyclooctenone (n=3), and (E) cyclopentadecene-2-one (n=10) were found to be highly enantioselective (entries 3-5, 5-18:1 endo:exo, 90-93% ee, 83-88% yield). Cyclopentenone (n=0, entry 1) and cyclohexanone (n=1, entry 2) were found to be somewhat less enantioselective.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:6])[CH2:5][CH2:4][CH:3]=[CH:2]1.[C:7]1(=[O:13])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1>>[C:1]1(=[O:6])[CH2:5][CH2:4][CH2:3][CH2:2][CH:8]=[CH:7]1.[C:7]1(=[O:13])[CH2:2][CH2:1][CH2:8][CH2:9][CH2:10][CH:11]=[CH:12]1.[CH:5]1[C:1](=[O:6])[CH2:5][CH2:1][CH2:2][CH2:3][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:7][CH2:2][CH2:3][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=CCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(C=CCCCC1)=O
Name
Type
product
Smiles
C1(C=CCCCCC1)=O
Name
Type
product
Smiles
C=1C(CCCCCCCCCCCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07592463B2

Procedure details

As may be seen in the table, cyclopentenone and cyclohexanone provided for modest enantiocontrol (12-15:1 endo:exo, 48-63% ee, 81% yield), while cycloheptenone (n=2), cyclooctenone (n=3), and (E) cyclopentadecene-2-one (n=10) were found to be highly enantioselective (entries 3-5, 5-18:1 endo:exo, 90-93% ee, 83-88% yield). Cyclopentenone (n=0, entry 1) and cyclohexanone (n=1, entry 2) were found to be somewhat less enantioselective.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:6])[CH2:5][CH2:4][CH:3]=[CH:2]1.[C:7]1(=[O:13])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1>>[C:1]1(=[O:6])[CH2:5][CH2:4][CH2:3][CH2:2][CH:8]=[CH:7]1.[C:7]1(=[O:13])[CH2:2][CH2:1][CH2:8][CH2:9][CH2:10][CH:11]=[CH:12]1.[CH:5]1[C:1](=[O:6])[CH2:5][CH2:1][CH2:2][CH2:3][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:7][CH2:2][CH2:3][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=CCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(C=CCCCC1)=O
Name
Type
product
Smiles
C1(C=CCCCCC1)=O
Name
Type
product
Smiles
C=1C(CCCCCCCCCCCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07592463B2

Procedure details

As may be seen in the table, cyclopentenone and cyclohexanone provided for modest enantiocontrol (12-15:1 endo:exo, 48-63% ee, 81% yield), while cycloheptenone (n=2), cyclooctenone (n=3), and (E) cyclopentadecene-2-one (n=10) were found to be highly enantioselective (entries 3-5, 5-18:1 endo:exo, 90-93% ee, 83-88% yield). Cyclopentenone (n=0, entry 1) and cyclohexanone (n=1, entry 2) were found to be somewhat less enantioselective.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:6])[CH2:5][CH2:4][CH:3]=[CH:2]1.[C:7]1(=[O:13])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1>>[C:1]1(=[O:6])[CH2:5][CH2:4][CH2:3][CH2:2][CH:8]=[CH:7]1.[C:7]1(=[O:13])[CH2:2][CH2:1][CH2:8][CH2:9][CH2:10][CH:11]=[CH:12]1.[CH:5]1[C:1](=[O:6])[CH2:5][CH2:1][CH2:2][CH2:3][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:7][CH2:2][CH2:3][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=CCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(C=CCCCC1)=O
Name
Type
product
Smiles
C1(C=CCCCCC1)=O
Name
Type
product
Smiles
C=1C(CCCCCCCCCCCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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